4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole
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Description
4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole, also known as 4CDMPI, is a pyrimidine-based heterocyclic compound with a wide range of applications in scientific research. Its structure consists of an indole ring fused with a pyrimidine ring, and it is substituted with two methoxy groups and a chlorine atom. 4CDMPI has a wide range of applications in the fields of biochemistry and physiology, and it has been used extensively in laboratory experiments.
Scientific Research Applications
Synthesis and Classification of Indoles
The structural complexity and diversity of indole alkaloids, including derivatives like "4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole", have significantly influenced organic synthesis methodologies. Taber and Tirunahari (2011) discussed indole synthesis, emphasizing the innovative methods developed for constructing the indole nucleus, which is foundational in medicinal chemistry due to its presence in numerous bioactive compounds. This comprehensive classification of indole synthesis techniques underpins the strategic approaches to synthesizing compounds like "4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole" and highlights the indole ring's significance in drug development (Taber & Tirunahari, 2011).
Biological Activities and Applications
The α-carboline scaffold, closely related to "4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole", demonstrates diverse bioactivities, underscoring its medicinal chemistry promise. Li et al. (2022) provided a first comprehensive review of α-carbolines, detailing their natural occurrence, synthesis updates, and a range of biological activities, including antitumor, antimicrobial, and anti-Alzheimer's properties. This review elucidates the therapeutic potential of α-carboline derivatives and encourages further exploration in this class of compounds (Li et al., 2022).
Anticancer Potential
Indole derivatives exhibit a wide array of therapeutic properties, including anticancer activity. The research by Song et al. (2020) on indole alkaloids, synthetic dimers, and hybrids underscores the structural diversity and pharmacological significance of these compounds. They identified indole-based structures with potent antiproliferative effects against various cancers, demonstrating the relevance of indole chemistry in oncology research and drug development (Song et al., 2020).
properties
IUPAC Name |
4-chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-17-8-3-6-7(4-9(8)18-2)16-11-10(6)14-5-15-12(11)13/h3-5,16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTJYVLZFZPVOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=NC=N3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole |
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